7,8-Dimethylbenzo(b)naphtho(2,3-d)thiophene
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Overview
Description
7,8-Dimethylbenzo(b)naphtho(2,3-d)thiophene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by a fused ring structure that includes both benzene and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethylbenzo(b)naphtho(2,3-d)thiophene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-methylbenzothiophene can undergo Friedel-Crafts acylation followed by cyclodehydration to form the desired polycyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize catalysts and specific reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethylbenzo(b)naphtho(2,3-d)thiophene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced polycyclic structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced polycyclic aromatic hydrocarbons.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
7,8-Dimethylbenzo(b)naphtho(2,3-d)thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 7,8-Dimethylbenzo(b)naphtho(2,3-d)thiophene involves its interaction with molecular targets such as enzymes and receptors. The compound’s polycyclic structure allows it to intercalate into DNA or interact with proteins, potentially affecting their function. Pathways involved may include signal transduction and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Benzo(b)naphtho(2,3-d)thiophene: Similar structure but without the dimethyl substitution.
7-Methylbenzo(b)naphtho(2,3-d)thiophene: Contains a single methyl group.
8-Methylbenzo(b)naphtho(2,3-d)thiophene: Contains a single methyl group at a different position.
Uniqueness
The presence of two methyl groups at the 7 and 8 positions in 7,8-Dimethylbenzo(b)naphtho(2,3-d)thiophene imparts unique electronic and steric properties. These modifications can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs.
Properties
CAS No. |
24964-12-3 |
---|---|
Molecular Formula |
C18H14S |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
7,8-dimethylnaphtho[2,3-b][1]benzothiole |
InChI |
InChI=1S/C18H14S/c1-11-7-8-13-9-16-14-5-3-4-6-17(14)19-18(16)10-15(13)12(11)2/h3-10H,1-2H3 |
InChI Key |
VAGBNOVDXHIPRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=C(C=C2C=C1)C4=CC=CC=C4S3)C |
Origin of Product |
United States |
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